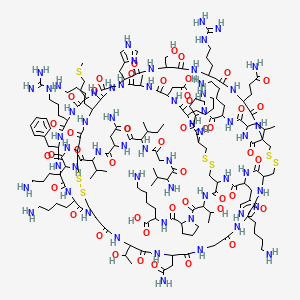

H-DL-Val-Gly-DL-xiIle-DL-Asn-DL-Val-DL-Lys-DL-Cys(1)-DL-Lys-DL-His-DL-Ser-DL-Arg-DL-Gln-DL-Cys(2)-DL-Leu-DL-Lys-DL-Pro-DL-Cys(3)-DL-Lys-DL-Asp-DL-Ala-Gly-DL-Met-DL-Arg-DL-Phe-Gly-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Asn-Gly-DL-Lys-DL-Cys(2)-DL-His-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Lys-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent and selective KV1.3 channel blocker (IC50 values are 0.0019 and 0.65 nM for KV1.3 and KV1.1, respectively). Inhibits CD4+ CCR7- T cell activation. Ameliorates rat experimental autoimmune encephalomyelitis, in a model for multiple sclerosis.

科学的研究の応用

Chromatographic Separation and Analysis

One of the key applications of these amino acid sequences involves chromatographic techniques. Studies have shown the efficiency of high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) in separating and analyzing amino acids and peptides like those in the given sequence. For instance, Mohammad and Zehra (2008) demonstrated the separation of amino acids using HPTLC plates, which could be relevant for analyzing components of the complex peptide sequence mentioned (Mohammad & Zehra, 2008). Similarly, Jin et al. (1998) explored the total resolution of DL-amino acids using a fluorescent chiral reagent, highlighting the use of reversed-phase liquid chromatography for such complex molecules (Jin et al., 1998).

Conformational Studies in Solution

The conformation of amino acids and peptides in different solvents is another area of research. Siemion and Picur (1988) investigated the mean conformation of N-acetylamino acid N'-methylamides in dimethyl sulfoxide (DMSO) solution, including derivatives of several DL-amino acids. This research is significant for understanding how the sequence might behave in different solvent environments (Siemion & Picur, 1988).

Peptide Synthesis and Racemization Studies

The synthesis of peptides and the potential for racemization during this process is a critical aspect of research involving complex amino acid sequences. Izumiya et al. (1971) focused on the synthesis of tripeptides and the separation of diastereomers, which can be directly related to the study of the complex peptide sequence provided (Izumiya et al., 1971).

特性

分子式 |

C169H281N57O46S7 |

|---|---|

分子量 |

4071.86 |

IUPAC名 |

6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,50,72,89-pentakis(4-aminobutyl)-78-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-33-benzyl-30,59-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-81-(1-hydroxyethyl)-56-(hydroxymethyl)-4,53-bis(1H-imidazol-4-ylmethyl)-21-methyl-86-(2-methylpropyl)-27-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,71,74,77,80,83,84,87,90,96-heptacosaoxo-9,10,44,45,67,68-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,61,64,70,73,76,79,82,85,88,91,97-heptacosazatetracyclo[40.27.14.1412,65.091,95]heptanonacontane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C169H281N57O46S7/c1-13-88(8)132(221-128(236)75-192-161(265)130(180)86(4)5)163(267)213-111(68-124(179)232)151(255)222-131(87(6)7)162(266)204-99(41-21-28-55-174)144(248)216-114-77-274-278-81-118-157(261)223-133(90(10)228)164(268)212-110(67-123(178)231)137(241)191-74-127(235)196-95(37-17-24-51-170)138(242)215-116-79-276-275-78-115(217-145(249)102(48-49-122(177)230)203-140(244)100(44-31-58-187-168(181)182)200-152(256)113(76-227)214-149(253)108(65-93-70-185-83-193-93)209-141(245)97(201-153(114)257)39-19-26-53-172)155(259)207-106(63-85(2)3)148(252)205-104(42-22-29-56-175)165(269)225-60-33-46-120(225)160(264)220-117(80-277-279-82-119(219-150(254)109(210-156(116)260)66-94-71-186-84-194-94)158(262)224-134(91(11)229)166(270)226-61-34-47-121(226)159(263)206-105(167(271)272)43-23-30-57-176)154(258)202-98(40-20-27-54-173)142(246)211-112(69-129(237)238)147(251)195-89(9)135(239)189-72-125(233)198-103(50-62-273-12)146(250)199-101(45-32-59-188-169(183)184)143(247)208-107(64-92-35-15-14-16-36-92)136(240)190-73-126(234)197-96(139(243)218-118)38-18-25-52-171/h14-16,35-36,70-71,83-91,95-121,130-134,227-229H,13,17-34,37-69,72-82,170-176,180H2,1-12H3,(H2,177,230)(H2,178,231)(H2,179,232)(H,185,193)(H,186,194)(H,189,239)(H,190,240)(H,191,241)(H,192,265)(H,195,251)(H,196,235)(H,197,234)(H,198,233)(H,199,250)(H,200,256)(H,201,257)(H,202,258)(H,203,244)(H,204,266)(H,205,252)(H,206,263)(H,207,259)(H,208,247)(H,209,245)(H,210,260)(H,211,246)(H,212,268)(H,213,267)(H,214,253)(H,215,242)(H,216,248)(H,217,249)(H,218,243)(H,219,254)(H,220,264)(H,221,236)(H,222,255)(H,223,261)(H,224,262)(H,237,238)(H,271,272)(H4,181,182,187)(H4,183,184,188) |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)CC8=CNC=N8)CO)CCCNC(=N)N)CCC(=O)N)CCCCN)CC(=O)N)C(C)O)NC(=O)CNC(=O)C(C(C)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。